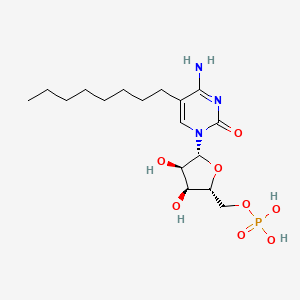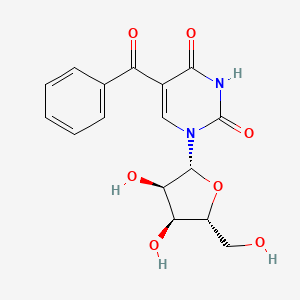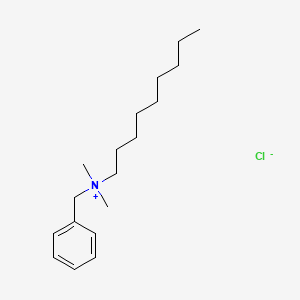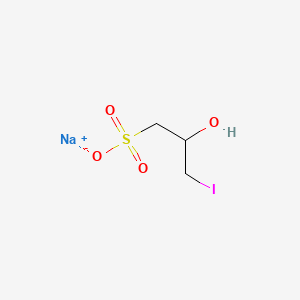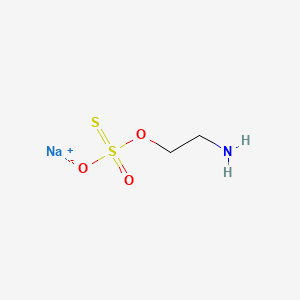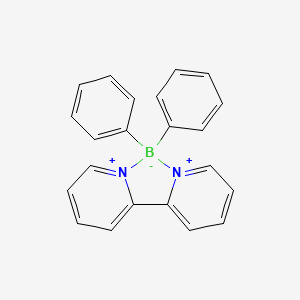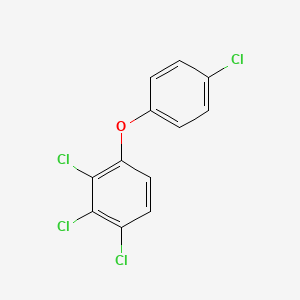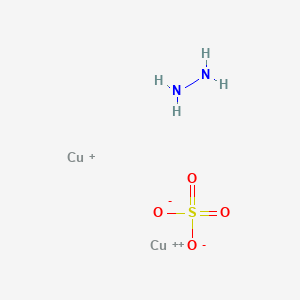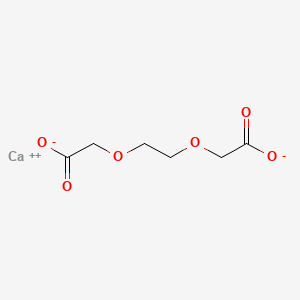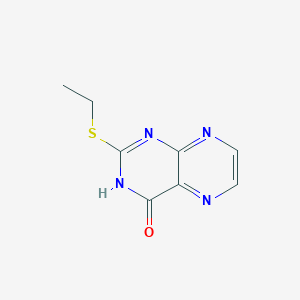
2-(Ethylsulfanyl)pteridin-4(1h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Ethylthio)-4-oxopteridine is a heterocyclic compound that belongs to the pteridine family. Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin. The presence of an ethylthio group at the second position and an oxo group at the fourth position makes this compound unique and potentially useful in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(ethylthio)-4-oxopteridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminothiophenol with diethyl oxalate to form an intermediate, which then undergoes cyclization in the presence of a base to yield the desired compound. The reaction conditions often require a solvent such as ethanol and a base like sodium ethoxide.
Industrial Production Methods: Industrial production of 2-(ethylthio)-4-oxopteridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may involve recrystallization or chromatographic techniques to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions: 2-(Ethylthio)-4-oxopteridine can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The ethylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pteridines depending on the nucleophile used.
科学的研究の応用
2-(Ethylthio)-4-oxopteridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pteridine derivatives.
Biology: It is used in studies related to enzyme inhibition and as a probe for understanding biological pathways involving pteridines.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(ethylthio)-4-oxopteridine involves its interaction with specific molecular targets. The ethylthio group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The oxo group can participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound within the active site. These interactions can affect various biological pathways, making the compound useful in drug development and biochemical research.
類似化合物との比較
2-(Methylthio)-4-oxopteridine: Similar structure but with a methylthio group instead of an ethylthio group.
2-(Ethylthio)-4-hydroxypteridine: Similar structure but with a hydroxyl group instead of an oxo group.
2-(Ethylthio)-4-aminopteridine: Similar structure but with an amino group instead of an oxo group.
Uniqueness: 2-(Ethylthio)-4-oxopteridine is unique due to the combination of the ethylthio and oxo groups, which confer specific chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
14684-56-1 |
|---|---|
分子式 |
C8H8N4OS |
分子量 |
208.24 g/mol |
IUPAC名 |
2-ethylsulfanyl-3H-pteridin-4-one |
InChI |
InChI=1S/C8H8N4OS/c1-2-14-8-11-6-5(7(13)12-8)9-3-4-10-6/h3-4H,2H2,1H3,(H,10,11,12,13) |
InChIキー |
OUKAAMGZZVIMMH-UHFFFAOYSA-N |
正規SMILES |
CCSC1=NC2=NC=CN=C2C(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



